11-Hydroxy-Delta-8-tetrahydrocannabinol is a psychoactive cannabinoid that is an active metabolite of Delta-8-tetrahydrocannabinol. This compound plays a significant role in the pharmacological effects associated with cannabis consumption, particularly in the context of Delta-8-tetrahydrocannabinol's psychoactive properties. It was first identified in 1970 and is notable for its higher potency compared to Delta-8-tetrahydrocannabinol, although it is less potent than its counterpart, 11-hydroxy-Delta-9-tetrahydrocannabinol. The compound is primarily sourced from the Cannabis sativa plant, where it occurs in trace amounts and can also be synthesized from cannabidiol through various chemical processes.
11-Hydroxy-Delta-8-tetrahydrocannabinol is classified as a cannabinoid, a class of compounds that interact with the endocannabinoid system in humans and other mammals. It is derived from the metabolism of Delta-8-tetrahydrocannabinol, which itself can be synthesized from cannabidiol extracted from hemp. The compound has been recognized for its psychoactive effects, making it relevant in both recreational and therapeutic contexts.
The synthesis of 11-Hydroxy-Delta-8-tetrahydrocannabinol typically involves the oxidation of Delta-8-tetrahydrocannabinol. This process can be achieved through various methods:
The chemical formula for 11-Hydroxy-Delta-8-tetrahydrocannabinol is with a molar mass of approximately 330.46 g/mol. The synthesis often requires careful control of reaction conditions to minimize byproducts and ensure high yields of the desired metabolite.
The molecular structure of 11-Hydroxy-Delta-8-tetrahydrocannabinol features a tricyclic terpenoid framework characteristic of cannabinoids. Its stereochemistry includes two defined stereocenters, contributing to its unique pharmacological profile.
Key structural data include:
C[C@H]1CC[C@H]2C(C1)CC(C2)(C)OC(=O)C(C)C(O)=C
This notation helps in computational modeling and understanding interactions at a molecular level.
11-Hydroxy-Delta-8-tetrahydrocannabinol undergoes several chemical reactions that are crucial for its pharmacological activity:
The binding affinity of 11-hydroxy forms at cannabinoid receptors indicates significant potency, with studies suggesting that it binds with higher affinity compared to Delta-8-tetrahydrocannabinol.
The mechanism of action for 11-Hydroxy-Delta-8-tetrahydrocannabinol involves interaction with the endocannabinoid system, primarily through binding to the cannabinoid receptor type 1 (CB1). Upon binding, it modulates neurotransmitter release, affecting various physiological processes such as pain perception, mood regulation, and appetite stimulation.
Research indicates that 11-hydroxy forms exhibit a significantly higher binding affinity (K_i = 0.37 nM) compared to Delta-9-tetrahydrocannabinol (K_i = 35 nM), suggesting enhanced psychoactive effects when consumed orally due to first-pass metabolism.
While specific physical properties such as color and odor are often unreported or variable, general characteristics include:
Chemical stability is a notable feature; the compound exhibits resistance to oxidation compared to other cannabinoids like Delta-9-tetrahydrocannabinol due to its structural configuration.
Relevant data include:
These properties are essential for understanding its bioavailability and therapeutic potential.
Scientific applications of 11-Hydroxy-Delta-8-tetrahydrocannabinol primarily revolve around its psychoactive properties and potential therapeutic uses. Research continues into its efficacy in pain management, anxiety reduction, and appetite stimulation. Additionally, it serves as an important marker in drug testing for distinguishing between different cannabinoid usage patterns.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3